molecular formula C22H23FN6O B14924819 N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14924819
M. Wt: 406.5 g/mol
InChI Key: GVARWCIHMGMIJQ-UHFFFAOYSA-N
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Description

N~4~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyrazole and pyridine ring system, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of N4-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole and pyridine intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the nature of the substituents and the reaction conditions.

Scientific Research Applications

N~4~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N4-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N~4~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other pyrazolo[3,4-b]pyridine derivatives. Similar compounds include:

The uniqueness of N4-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substituents and the resulting biological activities.

Properties

Molecular Formula

C22H23FN6O

Molecular Weight

406.5 g/mol

IUPAC Name

N-[1-(2-ethylpyrazol-3-yl)ethyl]-1-(4-fluorophenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H23FN6O/c1-5-28-19(10-11-24-28)14(3)26-22(30)18-12-13(2)25-21-20(18)15(4)27-29(21)17-8-6-16(23)7-9-17/h6-12,14H,5H2,1-4H3,(H,26,30)

InChI Key

GVARWCIHMGMIJQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C(C)NC(=O)C2=C3C(=NN(C3=NC(=C2)C)C4=CC=C(C=C4)F)C

Origin of Product

United States

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